

PF-05198007: A Technical Guide to its Structural and Functional Properties

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Compound of Interest

Compound Name: PF-05198007

Cat. No.: B10854007

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Abstract

PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] As an arylsulfonamide, its development as a preclinical tool compound has been instrumental in elucidating the role of Nav1.7 in nociceptor physiology.[1] This technical guide provides a comprehensive overview of the structural and functional properties of **PF-05198007**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Structural Properties

PF-05198007 is chemically identified as 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide.[1] It is a member of the arylsulfonamide class of compounds, which are known to act as inhibitors of Nav channels.[1]

Property	Value
Chemical Name	4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide[1]
Molecular Formula	C19H12ClF4N5O3S2[2]
Molecular Weight	533.91 g/mol [2]
CAS Number	1235406-19-5[3]
Class	Arylsulfonamide[1]

Functional Properties: Nav1.7 Inhibition

PF-05198007 is a potent and selective inhibitor of the Nav1.7 channel, demonstrating significantly higher affinity for Nav1.7 compared to other Nav subtypes.[1] This selectivity is crucial for its utility as a research tool to isolate the specific contributions of Nav1.7 in neuronal signaling.

In Vitro Potency and Selectivity

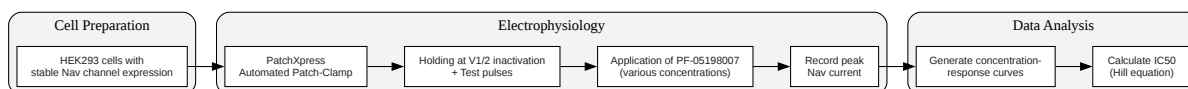
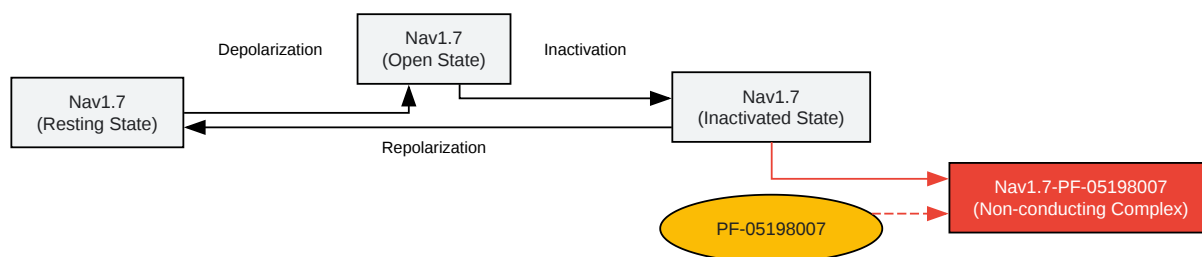
The inhibitory activity of **PF-05198007** has been quantified using electrophysiological assays on recombinantly expressed mouse Nav channels.[1]

Channel Subtype	IC50 (nM)	Hill Slope
mNav1.7	5.2	1.1
mNav1.6	149	1.5
mNav1.1	174	0.7

Data from Alexandrou et al.
(2016)[1]

Mechanism of Action

PF-05198007 exhibits a state-dependent block of Nav1.7 channels, preferentially binding to the inactivated state of the channel.[1] This mechanism involves interaction with the voltage-sensing domain (VSD) of domain IV (VSD4) of the Nav1.7 channel.[1] By stabilizing the channel in a non-conducting conformation, **PF-05198007** effectively reduces the population of channels available to open upon depolarization.[4]



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